molecular formula C14H10BrN B120350 4'-Bromomethyl-2-cyanobiphenyl CAS No. 114772-54-2

4'-Bromomethyl-2-cyanobiphenyl

Cat. No.: B120350
CAS No.: 114772-54-2
M. Wt: 272.14 g/mol
InChI Key: LFFIEVAMVPCZNA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

4’-Bromomethyl-2-cyanobiphenyl, also known as 2-[4-(bromomethyl)phenyl]benzonitrile, is used in protein-binding studies of quinoxaline angiotensin II receptor antagonists . This suggests that the primary targets of this compound are angiotensin II receptors, which play a crucial role in regulating blood pressure and fluid balance in the body.

Pharmacokinetics

The compound’s physical properties, such as its melting point (125-128 °c) and insolubility in water , may influence its bioavailability and pharmacokinetic behavior.

Chemical Reactions Analysis

4’-Bromomethyl-2-cyanobiphenyl undergoes various chemical reactions, including:

Properties

IUPAC Name

2-[4-(bromomethyl)phenyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN/c15-9-11-5-7-12(8-6-11)14-4-2-1-3-13(14)10-16/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFFIEVAMVPCZNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363559
Record name 4'-Bromomethyl-2-cyanobiphenyl
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Molecular Weight

272.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114772-54-2
Record name 4-(Bromomethyl)-2′-cyanobiphenyl
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Record name 4'-(Bromomethyl)-2-cyanobiphenyl
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Record name 4'-Bromomethyl-2-cyanobiphenyl
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Record name 4'-Bromomethylbiphenyl-2-carbonitrile
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Record name (Bromomethylphenyl-4')-2 benzonitrile
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Record name 4'-(BROMOMETHYL)-2-CYANOBIPHENYL
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Synthesis routes and methods I

Procedure details

The 467.3 g of 2-cyano-4'-methylbiphenyl prepared above are dissolved in 4.7l of 1,2-dichloroethane in the presence of 467.3 g of N-bromosuccinimide and 9.3 g of benzoyl peroxide. The mixture is heated very gradually so as to have good control over the exothermic effect. It is subsequently refluxed for 4 h, cooled to 50° C. and then washed 3 times with hot water and dried and the organic phase is concentrated to give cream-colored crystals.
Quantity
467.3 g
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467.3 g
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9.3 g
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4.7 L
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Synthesis routes and methods II

Procedure details

A mixture of 2-(4-methylphenyl)benzonitrile [MPB] 23 g, NBS 22 g and 2,2′-azobis(2,4-dimethylvaleronitrile) 47 mg was suspended in dichloromethane 44 ml and the mixture was stirred at 45-50° C. for about 5 hours. To the reaction mixture was added water 46 ml and the organic layer was separated. This operation was conducted three times. The organic layer was concentrated and acetonitrile 50 ml was added to the concentrate. The solution was again concentrated and acetonitrile 50 ml was added to the concentrate to give acetonitrile solution of 2-(4-bromomethylphenyl)benzonitrile [BMB] (116 g; Yield based on the theoretical amount of (2-(4-bromomethylphenyl)benzonitrile: 84%).
Quantity
23 g
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reactant
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22 g
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47 mg
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46 mL
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44 mL
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solvent
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Synthesis routes and methods III

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Synthesis routes and methods IV

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Q & A

Q1: What are the common applications of 4'-Bromomethyl-2-cyanobiphenyl?

A: this compound serves as a crucial building block in the pharmaceutical industry, primarily in the synthesis of sartan drugs. These drugs, including Losartan, Valsartan, and Irbesartan, act as angiotensin II receptor antagonists, effectively treating hypertension [, , , ].

Q2: What are some of the challenges associated with the synthesis of this compound?

A: One of the main challenges in BCB synthesis is the generation of dimeric impurities during the process. These impurities can negatively impact the purity and yield of the final drug product []. Another challenge is the production of hydrogen bromide as a byproduct during bromination. Hydrogen bromide can inhibit the reaction and cause coloration of the product. To overcome this, researchers have explored the use of oxidants like bromate or chlorate, which can react with hydrogen bromide and prevent these issues [, ].

Q3: How does the solubility of this compound vary in different solvents?

A: The solubility of this compound has been studied in various solvent mixtures. Research indicates that its solubility is influenced by factors like temperature and the specific composition of the solvent mixture. For instance, studies have investigated its solubility in acetone combined with alcohols like ethanol, n-propanol, and n-butanol [].

Q4: What analytical techniques are employed for the characterization and quantification of this compound?

A4: Several analytical methods are utilized for the analysis of this compound. These include:

    Q5: What are the potential genotoxic impurities associated with this compound and how are they controlled?

    A: this compound itself, along with its dibromo derivative (4'(dibromomethyl)[1,1'-biphenyl]-2-carbonitrile), are considered potential genotoxic impurities. These impurities are carefully monitored in drugs like Telmisartan and Irbesartan using highly sensitive methods like LC-MS/MS and UPLC. Regulatory guidelines, such as the Threshold of Toxicological Concern (TTC), help establish acceptable limits for these impurities in drug substances [, ].

    Q6: What alternative synthetic routes are being explored for this compound?

    A: Researchers are actively investigating more efficient and sustainable methods for BCB synthesis. One promising approach involves a light-induced process that allows for multigram-scale production []. This method offers potential advantages in terms of reduced reaction time, energy consumption, and environmental impact.

    Q7: How does the structure of this compound relate to its reactivity in sartan drug synthesis?

    A: The bromomethyl group (-CH2Br) in BCB's structure plays a crucial role in its reactivity. This group acts as a good leaving group, facilitating nucleophilic substitution reactions. In sartan synthesis, this reactivity is harnessed to attach the biphenyl moiety of BCB to various heterocyclic structures, forming the core structure of these pharmaceuticals [, ].

    Q8: What are the environmental concerns related to this compound and how are they being addressed?

    A: As with many chemical processes, the synthesis and use of BCB raise concerns about potential environmental impacts. These concerns include the use of hazardous reagents and solvents and the generation of chemical waste. To address these issues, researchers are exploring greener synthetic approaches, such as the use of light-induced reactions and the selection of less hazardous solvents [, ]. Additionally, proper waste management strategies are essential to minimize the environmental footprint of BCB production.

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